molecular formula C6H10N4O B13159164 3-(4-Amino-1H-pyrazol-1-YL)propanamide

3-(4-Amino-1H-pyrazol-1-YL)propanamide

Cat. No.: B13159164
M. Wt: 154.17 g/mol
InChI Key: ZFFFUMVAXOPTNM-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-1-yl)propanamide is a pyrazole-derived compound characterized by a propanamide backbone linked to a 4-amino-substituted pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and coordination chemistry due to their versatile reactivity and ability to form supramolecular networks .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)propanamide

InChI

InChI=1S/C6H10N4O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2,7H2,(H2,8,11)

InChI Key

ZFFFUMVAXOPTNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCC(=O)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromopropanamide, leading to the formation of the desired product .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

3-(4-Amino-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide ()

  • Structure : Features a pyridyl substituent at the pyrazole 3-position.
  • Crystallography : The pyridyl and pyrazole rings are nearly coplanar (dihedral angle = 1.87°), facilitating π-π stacking. Adjacent molecules form linear chains via N–H⋯N and N–H⋯O hydrogen bonds along the c-axis .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide ()

  • Structure : Contains methyl groups at the pyrazole 3- and 5-positions.
  • Impact: Methyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the amino-substituted compound. The absence of hydrogen-bonding donors (like -NH₂) limits its supramolecular interactions .

1H-Pyrazole-1-propanamine ()

  • Structure : Replaces the amide (-CONH₂) group with an amine (-NH₂) at the propanamide terminus.
  • Key Difference : The amine group increases basicity (pKa ~9–10) compared to the amide (pKa ~0–1), altering protonation states under physiological conditions and affecting bioavailability .

Hydrogen-Bonding and Supramolecular Assembly

Compound Hydrogen-Bonding Donors/Acceptors Supramolecular Structure Reference
3-(4-Amino-1H-pyrazol-1-yl)propanamide (Target) 2 donors (-NH₂, -CONH₂), 2 acceptors Likely forms 2D networks via N–H⋯O/N interactions Inferred
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide 2 donors (-CONH₂), 3 acceptors 1D chains via N–H⋯N/O interactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide 1 donor (-CONH₂), 1 acceptor Limited to weak van der Waals forces

Research Findings and Implications

  • Structural Superiority: The amino-substituted compound’s hydrogen-bonding capacity surpasses that of methyl- or pyridyl-substituted analogs, making it a candidate for crystal engineering or drug design .
  • Limitations : Reduced stability under acidic conditions due to the amide group’s susceptibility to hydrolysis, contrasting with the amine-terminated analog’s resilience .
  • Future Directions : Computational modeling (e.g., DFT) could predict interaction strengths with biological targets, while experimental studies should explore coordination chemistry with transition metals.

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